2-cyclopropyl-1-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide
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Overview
Description
2-cyclopropyl-1-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-1-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. The starting materials often include cyclopropylamine, 3,4,5-trimethoxybenzaldehyde, and isoquinoline derivatives. Key steps may include:
Condensation Reaction: Combining cyclopropylamine with 3,4,5-trimethoxybenzaldehyde to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with an isoquinoline derivative under acidic or basic conditions.
Oxidation: The resulting compound is oxidized to introduce the oxo group.
Amidation: Finally, the carboxylic acid group is introduced through amidation with appropriate reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-1-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases like cancer or neurological disorders.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-1-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
Pathways: Influencing signaling pathways that regulate cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline Derivatives: Compounds with similar isoquinoline structures.
Phenyl Derivatives: Compounds containing the 3,4,5-trimethoxyphenyl group.
Uniqueness
2-cyclopropyl-1-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C22H22N2O5 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
2-cyclopropyl-1-oxo-N-(3,4,5-trimethoxyphenyl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C22H22N2O5/c1-27-18-10-13(11-19(28-2)20(18)29-3)23-21(25)17-12-24(14-8-9-14)22(26)16-7-5-4-6-15(16)17/h4-7,10-12,14H,8-9H2,1-3H3,(H,23,25) |
InChI Key |
IGBVQASYUKFWCS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4CC4 |
Origin of Product |
United States |
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